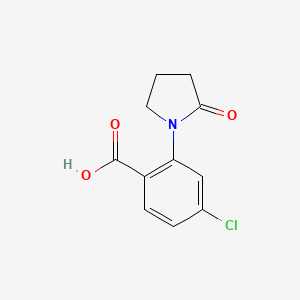
4-chloro-2-(2-oxopyrrolidin-1-yl)benzoic Acid
Übersicht
Beschreibung
4-chloro-2-(2-oxopyrrolidin-1-yl)benzoic Acid is a biochemical used for proteomics research . It has a molecular formula of C11H10ClNO3 and a molecular weight of 239.65 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H10ClNO3/c12-7-3-4-8(11(15)16)9(6-7)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2,(H,15,16) . This code provides a specific description of the molecule’s structure, including the positions of the chlorine, nitrogen, and oxygen atoms.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, sealed, and dry .Wissenschaftliche Forschungsanwendungen
Solid-State Chemistry and Crystal Engineering
Research on related compounds like 2-Chloro-4-nitrobenzoic acid explores the synthesis of molecular salts through crystal engineering approaches. These studies provide insights into the versatility of such compounds in forming molecular salts and cocrystals, highlighting their potential applications in solid-state chemistry. The occurrence of weak halogen bonds alongside strong hydrogen bonds in these structures demonstrates the importance of supramolecular synthons and halogen bond interactions in crystal stabilization (Oruganti et al., 2017).
Environmental Remediation
Studies on the oxidative degradation of chlorophenols at boron-doped diamond electrodes for wastewater treatment indicate the potential of related chlorinated compounds in environmental remediation. These findings suggest applications in treating polluted water through electrochemical methods, where complex oxidation reactions lead to the complete incineration of pollutants like 4-chlorophenol (Rodrigo et al., 2001).
Photocatalysis and Water Purification
Investigations into the purification of water using near-UV illuminated suspensions of titanium dioxide (TiO2) have shown that compounds like 4-chlorophenol can be mineralized efficiently under UV light. This process demonstrates the effectiveness of photocatalytic degradation of organic pollutants in water, offering a promising approach to water purification technologies (Matthews, 1990).
Supramolecular and Liquid Crystal Research
The study of supramolecular liquid crystal complexes with chlorine substitution reveals the impact of halogen atoms on the thermal and mesomorphic properties of such complexes. These findings provide a basis for the development of new materials with tailored thermal stability and phase behavior, which are critical for applications in display technologies and materials science (Alamro et al., 2021).
Advanced Oxidation Processes
Research on advanced oxidation processes based on the Cr(III)/Cr(VI) redox cycle for the degradation of organic pollutants offers insights into novel methods for environmental cleanup. These studies highlight the potential of using redox reactions for the efficient removal of contaminants from water, contributing to the development of sustainable wastewater treatment strategies (Bokare & Choi, 2011).
Wirkmechanismus
Target of Action
The primary targets of 4-chloro-2-(2-oxopyrrolidin-1-yl)benzoic acid are currently unknown. The compound’s structure, which includes a pyrrolidinone ring , suggests that it may interact with a variety of biological targets. Pyrrolidinone derivatives have been found to exhibit a wide range of biological activities .
Mode of Action
The presence of the pyrrolidinone ring in its structure suggests that it may interact with its targets through hydrogen bonding and hydrophobic interactions . The compound’s chlorine atom may also participate in halogen bonding with its targets.
Biochemical Pathways
Pyrrolidinone derivatives have been found to interact with a variety of biochemical pathways
Pharmacokinetics
The compound’s relatively low molecular weight (23966 g/mol ) suggests that it may be well-absorbed and distributed throughout the body. The presence of the carboxylic acid group may facilitate its excretion.
Result of Action
Given the wide range of biological activities exhibited by pyrrolidinone derivatives , this compound may have diverse effects at the molecular and cellular levels.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability may be affected by exposure to light, as suggested by the recommendation to store it in a dark place .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Biochemische Analyse
Biochemical Properties
4-chloro-2-(2-oxopyrrolidin-1-yl)benzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells. For instance, it has been observed to interact with enzymes such as cyclooxygenase and lipoxygenase, leading to the modulation of inflammatory responses . The nature of these interactions involves the binding of this compound to the active sites of these enzymes, resulting in their inhibition and subsequent alteration of biochemical pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, leading to changes in cell proliferation and apoptosis . Additionally, this compound can alter the expression of genes involved in inflammatory responses, thereby impacting cellular metabolism and immune function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound binds to the active sites of target enzymes, such as cyclooxygenase and lipoxygenase, resulting in their inhibition . Additionally, this compound can modulate transcription factors, leading to altered gene expression and subsequent changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory and analgesic properties . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can inhibit key enzymes in the arachidonic acid pathway, such as cyclooxygenase and lipoxygenase, leading to reduced production of pro-inflammatory mediators . Additionally, this compound can affect the metabolism of other biomolecules, including lipids and proteins, by modulating enzyme activity and gene expression.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as organic anion transporters and multidrug resistance proteins . Once inside the cells, this compound can bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on enzyme activity and cellular metabolism. The precise localization of this compound within cells can influence its efficacy and specificity in modulating biochemical pathways.
Eigenschaften
IUPAC Name |
4-chloro-2-(2-oxopyrrolidin-1-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c12-7-3-4-8(11(15)16)9(6-7)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYKUDYDCHFXRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=C(C=CC(=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
869464-85-7 | |
| Record name | 4-chloro-2-(2-oxopyrrolidin-1-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2,4-dichlorophenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2882282.png)
![3-(3,4-dichlorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2882284.png)
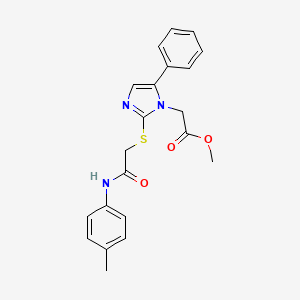

![2,5-dichloro-N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2882289.png)

![Ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-7-carboxylate;dihydrochloride](/img/structure/B2882293.png)
![4-Chloro-2-(4-methylphenyl)thieno[3,2-d]pyrimidine](/img/structure/B2882296.png)
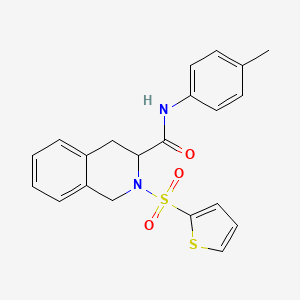
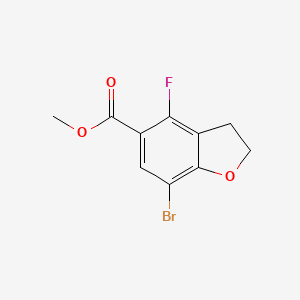
![ethyl {2-[1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate](/img/structure/B2882301.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2882302.png)
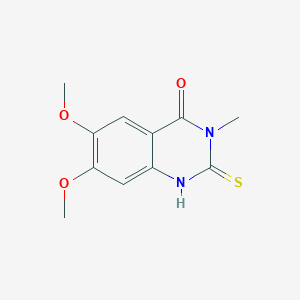
![2-{[(4-Methylphenyl)methyl]sulfanyl}-5-(piperidin-1-ylmethyl)-1,4-dihydropyrimidin-4-one](/img/structure/B2882304.png)